Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate, with the Chemical Abstracts Service number 2163070-14-0, is a chemical compound notable for its unique cyclopropane structure and the presence of halogenated phenyl groups. This compound is classified as an ester and is part of a larger class of cyclopropane carboxylic acids, which have garnered interest in medicinal chemistry due to their biological activities and potential therapeutic applications.
The synthesis of methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate can be achieved through several methods. A common approach involves the use of cyclopropanation reactions, where a cyclopropane ring is formed through the reaction of alkenes with diazo compounds or other reagents under specific conditions.
One reported method includes the use of 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid as a precursor, which can be converted into the methyl ester via esterification with methanol in the presence of an acid catalyst. The yield of this reaction can vary but has been reported to be around 87% under optimized conditions .
The synthesis typically involves:
The molecular formula for methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate is , and it has a molecular weight of approximately 273.10 g/mol. The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the compound's structure:
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate can participate in various chemical reactions, including:
In nucleophilic substitution reactions, conditions such as temperature and solvent choice significantly influence reaction rates and yields. For cross-coupling reactions, optimizing catalyst loading and reaction time is crucial for achieving high selectivity and yield.
The mechanism of action for methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate primarily revolves around its ability to undergo nucleophilic substitution due to the presence of a good leaving group (bromine). This allows for various transformations that can lead to biologically active compounds.
The process typically involves:
While specific physical properties such as density and boiling point are not readily available, general characteristics include:
Key chemical properties include:
Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate has potential applications in several fields:
The cyclopropane ring, as the smallest saturated hydrocarbon ring system, imparts exceptional steric and electronic properties that are exploited in modern drug design. Its high ring strain (27.5 kcal/mol) and unique bonding geometry—featuring shorter C–C bonds (1.51 Å) and bent C–H bonds (118°)—create a rigid scaffold that enhances ligand-target binding through conformational restriction [1] [4]. This constraint reduces the entropic penalty upon binding, significantly improving binding affinity and selectivity. Approximately 10% of FDA-approved small-molecule drugs incorporate cyclopropane rings, underscoring their pharmaceutical relevance [1] [4].
Metabolic stability represents another critical advantage of cyclopropane-containing drugs. The strengthened C–H bonds (BDE ≈ 106 kcal/mol) resist cytochrome P450 (CYP)-mediated oxidation, as demonstrated by pitavastatin, where a cyclopropyl group diverts metabolism away from CYP3A4 to the less significant CYP2C9 pathway [4]. This property is leveraged in compounds like Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate, where the cyclopropane ring adjacent to the ester may shield metabolic hotspots. However, cyclopropyl groups attached to amines (e.g., trovafloxacin) can undergo bioactivation to reactive intermediates, posing hepatotoxicity risks [4]. Thus, strategic placement is essential.
Table 1: Key Physicochemical Properties of Cyclopropane in Drug Design
Property | Cyclopropane | Linear Alkane | Impact on Drug Profile |
---|---|---|---|
Ring Strain (kcal/mol) | 27.5 | - | Enhanced reactivity & binding affinity |
C–C Bond Length (Å) | 1.51 | 1.54 | Planar rigidity for conformational control |
C–H BDE (kcal/mol) | ~106 | ~101 | Resistance to oxidative metabolism |
Lipophilicity (cLogP) | +0.35 vs alkane | Baseline | Improved membrane permeability |
The cyclopropane’s planar geometry enables precise three-dimensional positioning of pharmacophores. In ticagrelor (antiplatelet agent), a trans-disubstituted cyclopropane optimally orients aromatic and heterocyclic motifs for P2Y₁₂ receptor antagonism [9]. Similarly, in Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate, the cyclopropane carboxylate fixes the bromo-fluoroaromatic group in a defined spatial orientation, potentially enhancing target engagement. The ring’s increased fractional sp³ character (Fsp³) correlates with improved solubility and success in clinical development, aligning with modern lead-likeness criteria [1] [4].
Halogen atoms—particularly fluorine and bromine—serve distinct and complementary roles in optimizing drug-like properties. Fluorine, the most electronegative element, induces profound electronic effects: it lowers pKₐ (enhancing membrane permeability), increases metabolic stability by blocking vulnerable oxidation sites, and modulates binding affinity through dipole interactions and hydrogen bonding [3] [5]. Bromine, while less electronegative, provides steric bulk and participates in halogen bonding with biomolecular targets (e.g., carbonyl groups, π-systems), with bond strengths of 1–5 kcal/mol [10].
In Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate, the ortho-fluoro substituent adjacent to the cyclopropane ring influences the aromatic ring’s electronic density and conformation. This positioning may sterically hinder cytochrome P450 access, as observed in fluorinated serotonin receptor agonists where ortho-fluorination reduced 5-HT₂B off-target activity [3] [5]. Concurrently, the para-bromo group offers a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate diverse analogs, as demonstrated in modular cyclopropane synthesis via cyclopropane-1,1-diboronic acid esters [7].
Table 2: Halogen Effects in Drug-Receptor Interactions
Halogen | Electronic Effect | Steric/Bonding Role | Biological Impact |
---|---|---|---|
Fluorine | σₚ = +0.06 (inductive), -R mesomeric | Van der Waals radius = 1.47 Å | Metabolic blocking, pKₐ modulation, dipole interactions |
Bromine | σₚ = +0.23 (resonance) | Halogen bonding (3.0–3.5 Å distance) | Target selectivity, synthetic diversification |
The synergistic combination of cyclopropane and halogenated aromatics is exemplified in 5-HT₂C receptor agonists. Fluorinated cyclopropane derivatives exhibit enhanced blood-brain barrier penetration (cLogP ≈ 2.5; LogBB > 0.3) and receptor selectivity (>100-fold over 5-HT₂B) [3] [5]. Molecular docking reveals that fluorinated cyclopropyl groups engage in hydrophobic contacts with Leu362 and Val366 in the 5-HT₂C binding pocket, while bromine substituents allow further derivatization into high-affinity analogs [5].
Synthetic accessibility of such scaffolds is crucial. Traditional approaches rely on transition metal-catalyzed cyclopropanation (e.g., Co(II)-salen complexes reacting ethyl diazoacetate with phenyl vinyl sulfides) [1]. However, recent advances employ radical chemistry using visible light and oxygen to generate cyclopropanes from alkenes—avoiding hazardous diazo compounds and enabling late-stage functionalization of complex molecules like steroids or penicillin derivatives [2]. For Methyl 1-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylate, cobalt-catalyzed methods or sulfoxide-magnesium exchange on pre-formed cyclopropanes offer viable routes [1] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1